Cas no 1216343-47-3 (3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal)

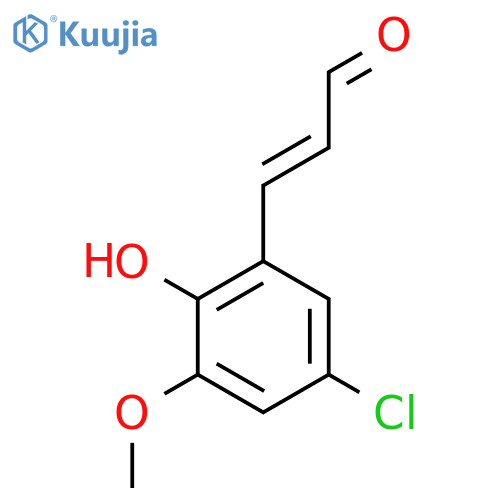

1216343-47-3 structure

商品名:3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal

- SCHEMBL2559703

- AKOS023556085

- 1216343-47-3

- (2E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)acrylaldehyde

- EN300-1963445

-

- インチ: 1S/C10H9ClO3/c1-14-9-6-8(11)5-7(10(9)13)3-2-4-12/h2-6,13H,1H3/b3-2+

- InChIKey: BQUSFOSUYQHVGI-NSCUHMNNSA-N

- ほほえんだ: ClC1C=C(C(=C(/C=C/C=O)C=1)O)OC

計算された属性

- せいみつぶんしりょう: 212.0240218g/mol

- どういたいしつりょう: 212.0240218g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.5Ų

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963445-0.05g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-0.5g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-5.0g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-1963445-10.0g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-1963445-1g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-1.0g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 1g |

$986.0 | 2023-05-31 | ||

| Enamine | EN300-1963445-0.1g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-10g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-0.25g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1963445-2.5g |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal |

1216343-47-3 | 2.5g |

$1931.0 | 2023-09-17 |

3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal 関連文献

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

1216343-47-3 (3-(5-chloro-2-hydroxy-3-methoxyphenyl)prop-2-enal) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量